molecular formula C22H43BrO2 B15139780 6-Bromohexyl 2-hexyldecanoate

6-Bromohexyl 2-hexyldecanoate

Cat. No.: B15139780
M. Wt: 419.5 g/mol
InChI Key: JJWXBIOQABSQLI-UHFFFAOYSA-N
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Description

6-Bromohexyl 2-hexyldecanoate is a lipid compound with the molecular formula C22H43BrO2. It is characterized by a terminal bromide atom and is commonly used in the synthesis and modification of lipid nanoparticles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromohexyl 2-hexyldecanoate typically involves the esterification of 2-hexyldecanoic acid with 6-bromohexanol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to reflux, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Bromohexyl 2-hexyldecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Bromohexyl 2-hexyldecanoate is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Bromohexyl 2-hexyldecanoate primarily involves its ability to form lipid nanoparticles. These nanoparticles can encapsulate therapeutic agents, protecting them from degradation and facilitating their delivery to target cells. The bromide atom allows for further functionalization, enabling the attachment of targeting ligands or other functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromohexyl 2-hexyldecanoate is unique due to its terminal bromide atom, which allows for versatile chemical modifications. This makes it particularly valuable in the synthesis of functionalized lipid nanoparticles and other advanced materials .

Properties

IUPAC Name

6-bromohexyl 2-hexyldecanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H43BrO2/c1-3-5-7-9-10-14-18-21(17-13-8-6-4-2)22(24)25-20-16-12-11-15-19-23/h21H,3-20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJWXBIOQABSQLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(CCCCCC)C(=O)OCCCCCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H43BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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